molecular formula C12H12N2 B1627674 2-Benzylpyridin-3-amine CAS No. 61338-02-1

2-Benzylpyridin-3-amine

Cat. No. B1627674
CAS RN: 61338-02-1
M. Wt: 184.24 g/mol
InChI Key: ZXRILBXMVAYPGE-UHFFFAOYSA-N
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Description

2-Benzylpyridin-3-amine , also known by its chemical formula C₁₂H₁₁N , is an organic compound belonging to the class of aromatic amines. Its structure consists of a pyridine ring with a benzyl group attached at the 2-position. This compound exhibits interesting properties due to its aromatic nature and the presence of both amine and benzyl moieties.



Synthesis Analysis

The synthesis of 2-Benzylpyridin-3-amine involves several methods, including:




  • Reductive Amination : This method combines an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, reacting benzaldehyde with 2-aminopyridine under reducing conditions can yield the desired product.




  • Heterocyclic Chemistry : The pyridine ring in 2-Benzylpyridin-3-amine makes it amenable to various heterocyclic reactions. Cyclization of suitable precursors can lead to its formation.





Molecular Structure Analysis

The molecular structure of 2-Benzylpyridin-3-amine is crucial for understanding its properties. The benzyl group provides steric effects, influencing reactivity and solubility. The lone pair on the nitrogen atom contributes to its basicity.



Chemical Reactions Analysis



  • Acylation : 2-Benzylpyridin-3-amine can undergo acylation reactions, where the nitrogen lone pair attacks an acyl chloride or anhydride, leading to amide formation.




  • Substitution Reactions : The benzyl group can be substituted by various nucleophiles, such as halides or amines, resulting in modified derivatives.





Physical And Chemical Properties Analysis



  • Melting Point : 2-Benzylpyridin-3-amine typically melts around 100-110°C .




  • Solubility : It is moderately soluble in polar solvents like ethanol and methanol.




  • Color and Odor : The compound appears as a white to pale yellow solid with a faint aromatic odor.




Safety And Hazards



  • Toxicity : While specific toxicity data for this compound are limited, aromatic amines can be toxic and potentially carcinogenic. Proper handling and protective measures are essential.




  • Handling Precautions : Avoid inhalation, skin contact, and ingestion. Use appropriate personal protective equipment.




Future Directions



  • Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.




  • Derivatization : Explore modifications of the benzyl or pyridine moiety to enhance specific properties.




properties

IUPAC Name

2-benzylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-7-4-8-14-12(11)9-10-5-2-1-3-6-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRILBXMVAYPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596796
Record name 2-Benzylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylpyridin-3-amine

CAS RN

61338-02-1
Record name 2-Benzylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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